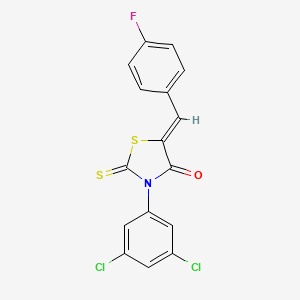![molecular formula C20H20N4O3S B12142585 N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12142585.png)
N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is a complex organic compound with a unique structure that combines various functional groups, including a thiazole ring, a hydrazone linkage, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the thiazole ring. The reaction conditions often include refluxing in ethanol or methanol, with the use of glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
N-[2-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The hydrazone linkage can be reduced to a hydrazine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of the hydrazone linkage would yield a hydrazine derivative.
科学研究应用
N-[2-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[2-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound’s hydrazone linkage allows it to form covalent bonds with nucleophilic sites on these targets, potentially inhibiting their function or altering their activity. The thiazole ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
N-[2-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and a hydrazone linkage sets it apart from other similar compounds, providing a versatile scaffold for further chemical modifications and applications.
属性
分子式 |
C20H20N4O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C20H20N4O3S/c1-12-4-7-15(8-5-12)18-19(22-13(2)25)28-20(23-18)24-21-11-14-6-9-16(26)17(10-14)27-3/h4-11,26H,1-3H3,(H,22,25)(H,23,24)/b21-11+ |
InChI 键 |
NOPSQMHJHUYRKN-SRZZPIQSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC(=C(C=C3)O)OC)NC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC(=C(C=C3)O)OC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12142508.png)

![2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B12142512.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142541.png)
![4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12142543.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12142550.png)
![5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole](/img/structure/B12142556.png)
![Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12142565.png)
![N-[4-(dimethylamino)phenyl]-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12142575.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142578.png)
![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B12142582.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142583.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142584.png)
